molecular formula C11H7F5OS2 B3151800 2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL CAS No. 722491-66-9

2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL

Cat. No. B3151800
CAS RN: 722491-66-9
M. Wt: 314.3 g/mol
InChI Key: DGHHMRHZLIKELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated building block . It has a molecular weight of 150.05 and its linear formula is CF3CF2CH2OH . It’s also known by other names such as PFPOH .


Molecular Structure Analysis

The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS .


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol is a liquid with a refractive index of 1.288 (lit.) . It has a boiling point of 80 °C/748 mmHg (lit.) and a density of 1.505 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural Diversity and Conformational Conversion

The compound has been used in studies focusing on structural diversity, conformational conversion, and tunnelling motion . The rotational spectra of 2,2,3,3,3-Pentafluoro-1-propanol (PFP) were measured using cavity and chirped pulse Fourier transform microwave spectrometers . This research highlighted the structural diversity of the system .

Quantum Theory of Atoms in Molecules (QTAIM)

The compound has been used in research related to the quantum theory of atoms in molecules (QTAIM). This research also involved non-covalent interaction (NCI) analyses .

Derivatization Reagent

2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS .

Preparation of Trifluoromethyl Ynamines

The compound has been used in the preparation of trifluoromethyl ynamines, which in turn, converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .

Generation of Fluorinated α-Keto Ethers

2,2,3,3,3-Pentafluoro-1-propanol has been used to generate fluorinated α-keto ethers with alkenes . This has wide applications in the expanding fluorous research area .

Cleaning Agent

The compound is an alternative cleaning agent for chlorofluorocarbon .

Pharmaceutical Intermediates

2,2,3,3,3-Pentafluoro-1-propanol is used as a pharmaceutical intermediate . It can be used in the agrochemical, pharmaceutical, and dyestuff field .

Thermophysical and Thermochemical Data

The compound has been used in research related to thermophysical and thermochemical data . This includes condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, and more .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . It should be used only outdoors or in a well-ventilated area .

Future Directions

2,2,3,3,3-Pentafluoro-1-propanol is used as a pharmaceutical intermediate . It can be used in the agrochemical, pharmaceutical, and dyestuff fields .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1,1-dithiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5OS2/c12-10(13,11(14,15)16)9(17,7-3-1-5-18-7)8-4-2-6-19-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHMRHZLIKELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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